molecular formula C14H16F2O4 B2633366 2,6-DIfluoro-4-(trans-5-propyl-1,3-dioxan-2-yl)benzoic acid CAS No. 202476-52-6

2,6-DIfluoro-4-(trans-5-propyl-1,3-dioxan-2-yl)benzoic acid

Cat. No. B2633366
CAS RN: 202476-52-6
M. Wt: 286.275
InChI Key: MTCNWXLVGSWDOS-UHFFFAOYSA-N
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Description

“2,6-DIfluoro-4-(trans-5-propyl-1,3-dioxan-2-yl)benzoic acid” is a chemical compound with the molecular formula C14H16F2O4 . It has a molecular weight of 286.271 . The compound is a mixture of cis and trans isomers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F2O4/c1-2-3-8-6-19-14(20-7-8)9-4-10(15)12(13(17)18)11(16)5-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,17,18) .

Scientific Research Applications

Synthesis and Medical Imaging Applications

Difluorinated compounds have been synthesized and evaluated for their potential applications in medical imaging, particularly in the development of PET radiotracers for imaging diseases like Alzheimer's. For example, Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors from difluoro-1,3-benzodioxole derivatives for PET imaging, demonstrating the compound's utility in neurological disease research (Gao, Wang, & Zheng, 2018).

Chemical Synthesis and Material Science

Research on difluoronaphthoic acids by Tagat et al. (2002) shows the importance of fluorinated compounds in the synthesis of biologically active compounds and potentially for material science applications. They describe the synthesis of mono- and difluorinated naphthoic acids, which are useful structural units in various bioactive compounds, highlighting the versatility and utility of fluorinated benzoic acids in chemical synthesis (Tagat et al., 2002).

Novel Fluorescence Probes for Biological Research

The development of novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) showcases another application of difluorinated benzoic acid derivatives. Setsukinai et al. (2003) synthesized novel fluorescence probes using difluorobenzoic acid derivatives to selectively detect hROS, highlighting the compound's utility in biological and chemical research to study the roles of reactive oxygen species in various biological processes (Setsukinai et al., 2003).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O4/c1-2-3-8-6-19-14(20-7-8)9-4-10(15)12(13(17)18)11(16)5-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNWXLVGSWDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(OC1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-DIfluoro-4-(trans-5-propyl-1,3-dioxan-2-yl)benzoic acid

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